4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide
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Overview
Description
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with methoxyphenyl and phenyl groups. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE typically involves a multi-step process. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used for the reduction of ketones to alcohols.
Substitution: Cesium carbonate can be used as a base for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group can yield racemic secondary alcohols .
Scientific Research Applications
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE has several scientific research applications:
Pharmaceutical Chemistry: The compound’s structure allows for late-stage functionalization, making it useful in drug development and synthesis.
Material Sciences: Its unique heterocyclic structure lends itself to applications in material sciences, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in hyperproliferative disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core and exhibit various biological activities, including acting as RORγt inverse agonists.
1,2,4-Triazole-3-thiols: These compounds are known for their antifungal, antimicrobial, and antibiotic activities.
Uniqueness
4-METHOXY-N-[7-(4-METHOXYPHENYL)-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]BENZAMIDE is unique due to its specific combination of methoxyphenyl and phenyl groups attached to the triazolopyrimidine core
Properties
Molecular Formula |
C26H23N5O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-methoxy-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C26H23N5O3/c1-33-20-12-8-18(9-13-20)23-16-22(17-6-4-3-5-7-17)27-26-29-25(30-31(23)26)28-24(32)19-10-14-21(34-2)15-11-19/h3-16,23H,1-2H3,(H2,27,28,29,30,32) |
InChI Key |
ZNKPFSSLYYBYRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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